

# case studies of drug discovery programs utilizing Methyl 2-fluoro-4-nitrobenzoate

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## Compound of Interest

Compound Name: Methyl 2-fluoro-4-nitrobenzoate

Cat. No.: B1587532

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## The Strategic Advantage of Fluorine in Medicinal Chemistry

The incorporation of fluorine into drug candidates is a widely employed strategy to enhance their pharmacokinetic and pharmacodynamic properties.<sup>[1]</sup> The fluorine atom, being highly electronegative and relatively small, can significantly influence a molecule's metabolic stability, membrane permeability, and binding affinity to its biological target.<sup>[1][2]</sup> **Methyl 2-fluoro-4-nitrobenzoate** serves as an excellent starting point for introducing this beneficial halogen into a molecular scaffold.

## Physicochemical Properties and Reactivity Profile

The utility of **Methyl 2-fluoro-4-nitrobenzoate** stems from its distinct chemical features: a fluoro group ortho to a methyl ester and para to a nitro group on a benzene ring. This specific arrangement dictates its reactivity and makes it a versatile intermediate.

Property	Methyl 2-fluoro-4-nitrobenzoate
CAS Number	392-09-6
Molecular Formula	C <sub>8</sub> H <sub>6</sub> FNO <sub>4</sub>
Molecular Weight	199.14 g/mol
Appearance	Solid
Key Reactive Sites	Fluoro (leaving group), Nitro (reducible), Ester (hydrolyzable)

The electron-withdrawing nature of the nitro and methyl ester groups strongly activates the ortho-fluoro substituent for nucleophilic aromatic substitution (S<sub>n</sub>Ar) reactions. This makes it an ideal substrate for coupling with a wide range of nucleophiles, such as amines and phenols, a common strategy in the synthesis of complex drug molecules. Furthermore, the nitro group can be readily reduced to an amine, providing a handle for subsequent amide bond formation, while the methyl ester can be hydrolyzed to a carboxylic acid, offering another point for chemical modification.[\[2\]](#)[\[3\]](#)[\[4\]](#)

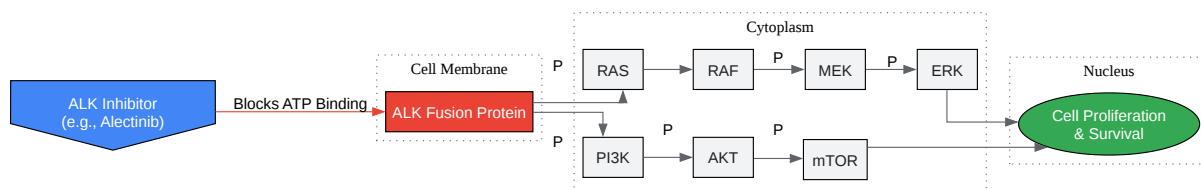
## Case Study 1: Synthesis of Kinase Inhibitors for Cancer Therapy

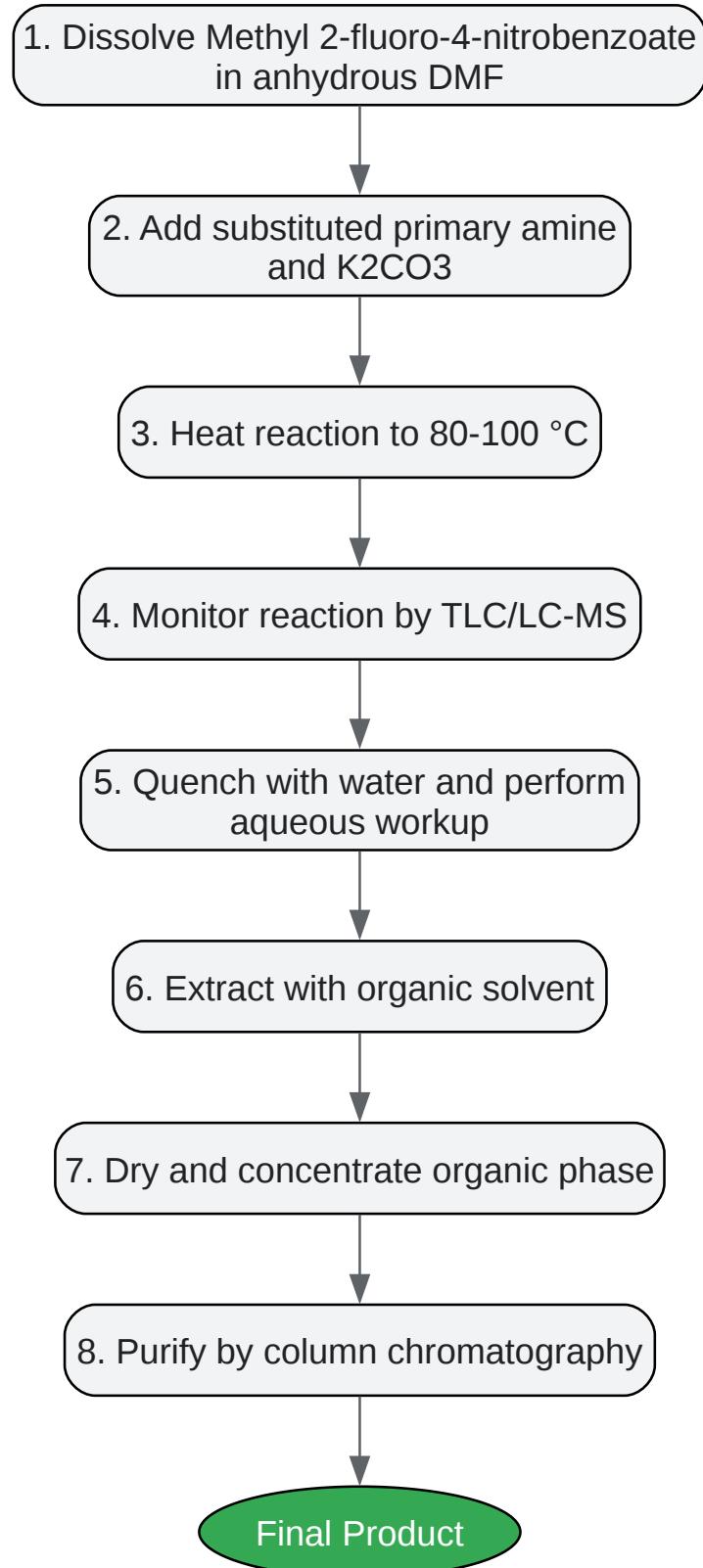
Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[\[5\]](#) Consequently, kinase inhibitors have become a major class of targeted cancer therapies.[\[5\]](#) The fluoro-nitro-aromatic scaffold is a common feature in many kinase inhibitors, making **Methyl 2-fluoro-4-nitrobenzoate** a relevant starting material in this therapeutic area.

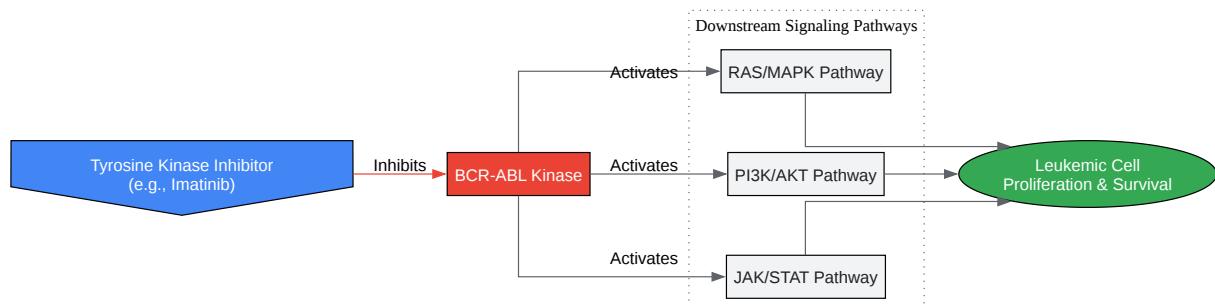
A prime example of a drug class where this chemistry is pivotal is the development of Anaplastic Lymphoma Kinase (ALK) inhibitors for the treatment of non-small cell lung cancer.[\[6\]](#) While the direct synthesis of a specific marketed drug from **Methyl 2-fluoro-4-nitrobenzoate** is not detailed in the provided search results, we can construct a representative synthetic workflow for a key intermediate based on established chemical principles for this class of compounds.

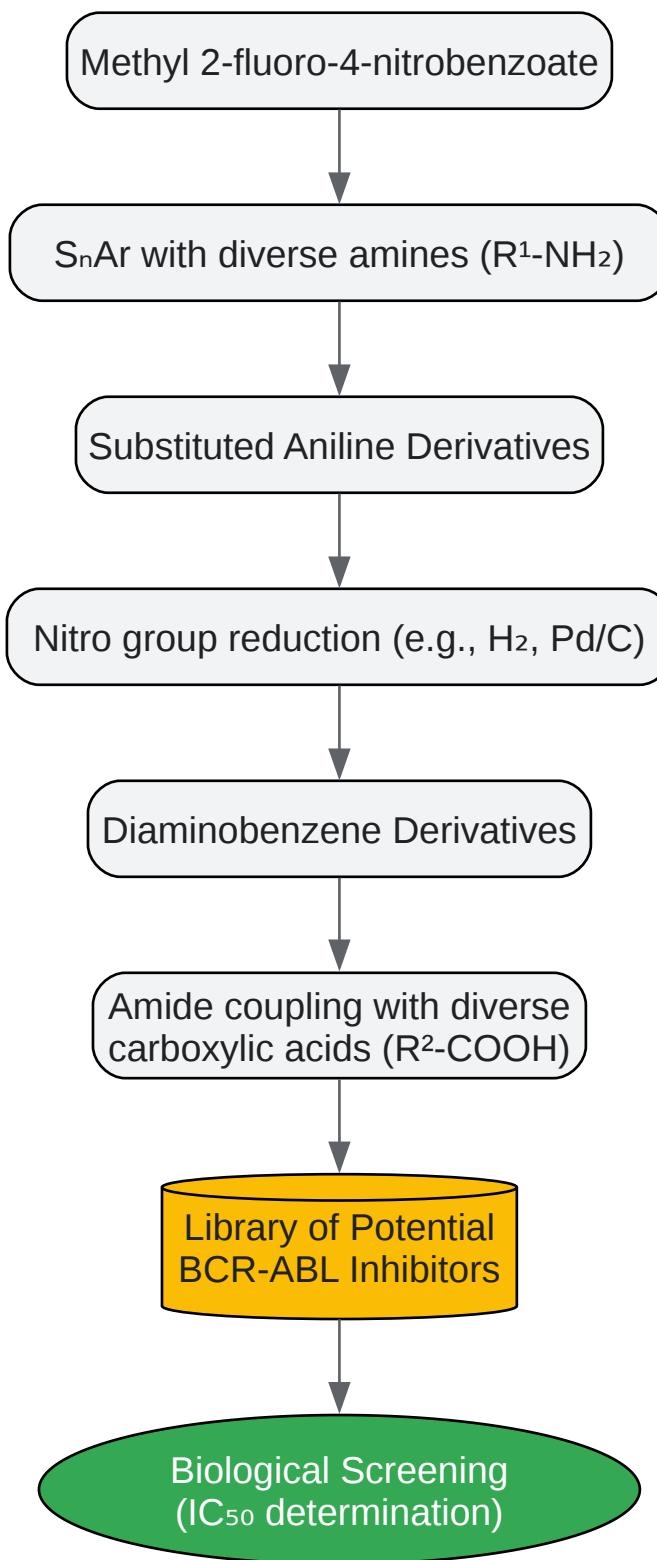
## Targeted Signaling Pathway: ALK in Non-Small Cell Lung Cancer

In certain cancers, a chromosomal rearrangement leads to the fusion of the ALK gene with another gene, resulting in a constitutively active ALK fusion protein that drives tumor growth.<sup>[6]</sup> ALK inhibitors work by blocking the ATP-binding site of the kinase, thereby inhibiting its activity and downstream signaling.









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